molecular formula C27H26ClN3O3 B2964297 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 932470-16-1

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No. B2964297
CAS RN: 932470-16-1
M. Wt: 475.97
InChI Key: BDAYZEWCNIAZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications in Viral Infections

A novel anilidoquinoline derivative, closely related to the compound , has demonstrated significant antiviral effects, particularly in the treatment of Japanese encephalitis. This compound has shown notable decreases in viral load and increased survival rates in virus-infected mice models (Ghosh et al., 2008).

Structural and Chemical Properties

Studies on similar amide-containing isoquinoline derivatives have revealed insights into their structural aspects, including their behavior when treated with various acids. These derivatives can form gels or crystalline solids depending on the type of acid used, and their host–guest complexes exhibit enhanced fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Metabolism in Liver Microsomes

Research into the metabolism of similar chloroacetamide herbicides in human and rat liver microsomes has provided insights into the metabolic pathways and cytochrome P450 isoforms involved in processing these compounds. This research is crucial for understanding the biotransformation and potential toxicological impacts of these substances (Coleman, Linderman, Hodgson, & Rose, 2000).

Analgesic and Anti-inflammatory Activities

Certain quinazolinyl acetamides, closely related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant potential in this area, offering alternatives for pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial Activity

Novel quinazolinone derivatives have exhibited antimicrobial activities, suggesting the potential of similar compounds in combating bacterial and fungal infections. These derivatives have been tested against various bacterial and fungal strains, showing significant inhibition of growth (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-34-24-12-9-20-15-21(17-30-23-5-3-2-4-6-23)27(33)31(25(20)16-24)18-26(32)29-14-13-19-7-10-22(28)11-8-19/h2-12,15-16,30H,13-14,17-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYZEWCNIAZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NCCC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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